molecular formula C20H27ClN2O3 B13912408 tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

Cat. No.: B13912408
M. Wt: 378.9 g/mol
InChI Key: PNWZFPYVCGIHSI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a synthetic intermediate pivotal in the development of androgen receptor (AR) degraders, particularly in the PROTAC (Proteolysis-Targeting Chimeras) framework. Structurally, it features a cyclobutyl core with tetramethyl substituents, a 3-chloro-4-cyanophenoxy group, and a tert-butyl carbamate protecting group. This compound is synthesized via nucleophilic substitution between tert-butyl N-[(1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl]carbamate and 2-chloro-4-fluorobenzonitrile under basic conditions (NaH/DMF), yielding the product in 11% after purification . Its primary role is as a precursor; subsequent deprotection of the tert-butyl group generates 2-chloro-4-[(1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile, a key AR-binding moiety in therapeutic candidates .

Properties

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

IUPAC Name

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

InChI

InChI=1S/C20H27ClN2O3/c1-18(2,3)26-17(24)23-15-19(4,5)16(20(15,6)7)25-13-9-8-12(11-22)14(21)10-13/h8-10,15-16H,1-7H3,(H,23,24)

InChI Key

PNWZFPYVCGIHSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation of the Tetramethylcyclobutyl Intermediate

  • The tetramethylcyclobutyl moiety is often prepared through cyclization reactions starting from suitable precursors bearing methyl substituents.
  • Cyclobutane ring formation can be achieved by intramolecular cyclization or by [2+2] cycloaddition reactions under controlled conditions.
  • The steric hindrance from the four methyl groups at positions 2 and 4 stabilizes the cyclobutyl ring and influences subsequent substitution reactions.

Introduction of the 3-(3-chloro-4-cyanophenoxy) Group

  • The phenoxy substituent bearing chloro and cyano groups is introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring or through coupling reactions such as Ullmann or Buchwald-Hartwig etherification.
  • Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
  • Bases such as potassium carbonate or cesium carbonate are commonly used to deprotonate the phenol and promote ether bond formation.

Carbamate Formation

  • The tert-butyl carbamate protecting group is introduced by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • The reaction is usually conducted in solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.
  • The carbamate group protects the amine during further synthetic transformations and can be removed under acidic conditions if necessary.

Representative Synthetic Procedure and Conditions

Based on patent disclosures and research articles, a representative synthetic sequence is as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclobutyl core formation Starting materials with methyl substituents, cyclization under heat or catalytic conditions Formation of 2,2,4,4-tetramethylcyclobutyl intermediate
2 Etherification 3-chloro-4-cyanophenol, base (K2CO3), solvent (DMF), heating Formation of 3-(3-chloro-4-cyanophenoxy) substituent attached to cyclobutyl ring
3 Carbamate protection tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0–25°C tert-butyl N-carbamate formation on amine group
4 Purification Silica gel chromatography or recrystallization Isolation of pure this compound

Research Outcomes and Analytical Data

  • Purity of the final compound is typically confirmed by high-performance liquid chromatography (HPLC), showing >95% purity.
  • Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • The tert-butyl carbamate group exhibits characteristic signals in ^1H NMR around 1.4 ppm (tert-butyl protons).
  • The aromatic protons of the 3-chloro-4-cyanophenoxy moiety appear in the 7.0–8.0 ppm range.
  • The cyclobutyl methyl groups show distinct upfield shifts due to shielding effects.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition
Solvent for etherification Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base for etherification Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Temperature for etherification 80–120°C
Solvent for carbamate formation Dichloromethane (DCM)
Base for carbamate formation Triethylamine (TEA) or similar organic base
Temperature for carbamate formation 0–25°C
Purification method Silica gel chromatography, recrystallization
Analytical techniques HPLC, ^1H NMR, MS

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Stereochemical Differences

  • Cis vs. Trans Isomers: The trans configuration (e.g., trans-2-chloro-4-[3-amino-...]benzonitrile) is consistently prioritized in AR degraders due to superior binding geometry compared to cis analogs .

Biological Activity

tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a synthetic compound characterized by its complex molecular structure and potential therapeutic applications. The compound consists of a tert-butyl group, a carbamate functional group, and a cyclobutane structure that incorporates a chloro-cyanophenoxy moiety. This unique combination contributes to its distinct biological activities, particularly in cancer treatment and hormonal regulation.

Molecular Characteristics

  • Molecular Formula : C20H27ClN2O3
  • Molecular Weight : 378.9 g/mol
  • Structural Features : The compound features a carbamate linkage and a cyclobutane core that enhances its binding affinity to biological targets.

Research indicates that this compound interacts with various biological targets through specific binding interactions. It has shown potential in modulating androgen receptors, which are critical in the development and progression of certain cancers, particularly prostate cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Androgen Receptor Modulation : The compound has been shown to exhibit significant activity in modulating androgen receptors, which are vital for the growth and survival of prostate cancer cells.
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with hormone signaling pathways .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects through the inhibition of amyloid beta aggregation, which is relevant in Alzheimer's disease research .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-...]Carbamate; CyclobutaneAndrogen receptor modulationUnique chloro-cyanophenoxy moiety
BuserelinPeptide structureHormone regulationUsed primarily for fertility treatments
TriptorelinPeptide structureHormone regulationUsed in prostate cancer treatments
Thalidomide DerivativesVarious structuresImmunomodulationHistorical significance due to teratogenic effects

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Prostate Cancer Treatment : A study highlighted the efficacy of compounds that modulate androgen receptors in reducing tumor size in prostate cancer models. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis .
  • Neuroprotective Studies : Research on related compounds demonstrated their ability to inhibit β-secretase activity and reduce amyloid beta aggregation in vitro. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

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